Methyl 3-{4-[(2-bromo-5-fluorophenyl)methoxy]phenyl}propanoate
Overview
Description
Methyl 3-{4-[(2-bromo-5-fluorophenyl)methoxy]phenyl}propanoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity. It is used in various scientific research applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{4-[(2-bromo-5-fluorophenyl)methoxy]phenyl}propanoate typically involves multiple steps. One common method starts with the preparation of the intermediate 2-bromo-5-fluorobenzyl alcohol. This intermediate is then reacted with 4-hydroxybenzaldehyde under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{4-[(2-bromo-5-fluorophenyl)methoxy]phenyl}propanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The ester group can be reduced to the corresponding alcohol or oxidized to the corresponding carboxylic acid.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reaction conditions typically involve specific temperatures, solvents, and reaction times to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound formed by the coupling of the phenyl ring with another aromatic ring.
Scientific Research Applications
Methyl 3-{4-[(2-bromo-5-fluorophenyl)methoxy]phenyl}propanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-{4-[(2-bromo-5-fluorophenyl)methoxy]phenyl}propanoate involves its interaction with specific molecular targets. The bromo and fluoro substituents can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The ester group can also undergo hydrolysis to release the corresponding carboxylic acid, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 3-{4-[(2-bromo-5-fluorophenyl)methoxy]phenyl}propanoate include:
- Methyl 2-bromo-2-(4-fluorophenyl)acetate
- Methyl 2-bromo-2-(2-methoxyphenyl)acetate
- Methyl 2-bromo-2-(4-chlorophenyl)acetate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of both bromo and fluoro substituents provides a unique combination of electronic and steric effects that can be exploited in various applications.
Properties
IUPAC Name |
methyl 3-[4-[(2-bromo-5-fluorophenyl)methoxy]phenyl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFO3/c1-21-17(20)9-4-12-2-6-15(7-3-12)22-11-13-10-14(19)5-8-16(13)18/h2-3,5-8,10H,4,9,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEWTZHGAMRSTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)OCC2=C(C=CC(=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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